molecular formula C14H10N2O4 B14715504 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- CAS No. 20979-01-5

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl-

Cat. No.: B14715504
CAS No.: 20979-01-5
M. Wt: 270.24 g/mol
InChI Key: ASXQIAOKRHJTKP-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry and industrial processes. The presence of a nitro group and a phenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields through a cyclodehydration reaction .

Another method involves the reaction of N-phthaloylglycine with anthranilic acid in the presence of triethylamine and chloroform. The intermediate formed is then reacted with cyanuric chloride to produce the desired benzoxazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-neoplastic, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking the substrate’s access.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzoxazin-4-one: Lacks the nitro and phenyl groups, resulting in different chemical properties.

    2,3-Dihydro-4H-1,3-benzoxazin-4-one: Similar structure but without the nitro group.

    6-Nitro-4H-1,3-benzoxazin-4-one: Contains the nitro group but lacks the phenyl group.

Uniqueness

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-6-nitro-3-phenyl- is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

20979-01-5

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

6-nitro-3-phenyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H10N2O4/c17-14-12-8-11(16(18)19)6-7-13(12)20-9-15(14)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ASXQIAOKRHJTKP-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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